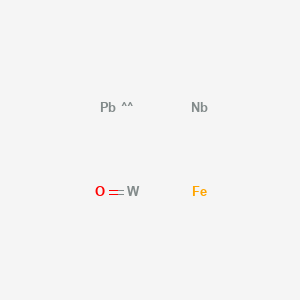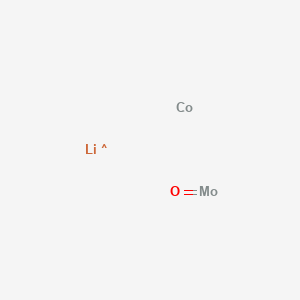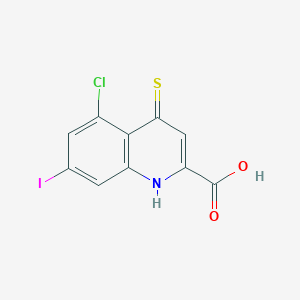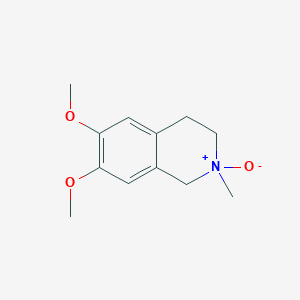![molecular formula C25H23N3O3 B12542873 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid CAS No. 144429-81-2](/img/structure/B12542873.png)
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid is a complex organic compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a xanthenyl group, which is a tricyclic aromatic system, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve solvent-free methods or the use of mild heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, fusion methods, and the use of specific catalysts are employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylaminobenzoic acid: Shares structural similarities but lacks the xanthenyl group, resulting in different chemical properties and applications.
4-Dimethylaminobenzoic acid: Another similar compound with a different substitution pattern on the benzoic acid moiety.
Uniqueness
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid is unique due to its combination of the xanthenyl group with the cyano and dimethylamino substituents.
Eigenschaften
CAS-Nummer |
144429-81-2 |
|---|---|
Molekularformel |
C25H23N3O3 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[9-cyano-3,6-bis(dimethylamino)xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C25H23N3O3/c1-27(2)16-9-11-20-22(13-16)31-23-14-17(28(3)4)10-12-21(23)25(20,15-26)19-8-6-5-7-18(19)24(29)30/h5-14H,1-4H3,(H,29,30) |
InChI-Schlüssel |
DITNNQUNCRJOHP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)(C#N)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)


![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)



![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)

